molecular formula C21H22N2O5 B10888640 Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10888640
M. Wt: 382.4 g/mol
InChI Key: RAWRYWNNWGWJLH-UHFFFAOYSA-N
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Description

BENZYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxy-hydroxyphenyl moiety, and a tetrahydropyrimidinecarboxylate core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of BENZYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with benzyl acetoacetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the tetrahydropyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

BENZYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BENZYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.

Comparison with Similar Compounds

Similar compounds include other dihydropyrimidinones and related heterocyclic compounds. For example:

The uniqueness of BENZYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

benzyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-3-27-17-11-15(9-10-16(17)24)19-18(13(2)22-21(26)23-19)20(25)28-12-14-7-5-4-6-8-14/h4-11,19,24H,3,12H2,1-2H3,(H2,22,23,26)

InChI Key

RAWRYWNNWGWJLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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